N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide
Overview
Description
(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with tert-butyl chloroformate and methoxy(methyl)amine. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
- N-Methylpyrrolidine
- Pyrrolidine, 1-methyl-
Uniqueness
(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl and methoxy(methyl)carbamoyl groups.
Biological Activity
N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide (commonly referred to as Boc-L-proline derivative) is a proline analogue that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen, along with methoxy and methyl substituents on the amide nitrogen. These modifications can influence its pharmacological properties, making it a subject of interest for drug design and synthesis.
- Molecular Formula : C10H17N1O4
- Molecular Weight : 215.25 g/mol
- CAS Number : 15761-39-4
- Synonyms : Boc-L-proline, N-Boc-L-proline
Synthesis
The synthesis of this compound typically involves the protection of L-proline with a Boc group followed by the introduction of methoxy and methyl groups through amide coupling reactions. The detailed synthetic pathway often includes the use of reagents such as DIC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for efficient coupling reactions.
Anticancer Activity
Recent studies have indicated that proline derivatives, including this compound, exhibit promising anticancer properties. For instance, in a study assessing various proline analogues, it was found that certain derivatives showed significant inhibition of cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231. The compound demonstrated an IC50 value indicating effective cytotoxicity against these cancer cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic window.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : It has been observed that proline derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Inhibition of Metastasis : Some studies reported that these compounds could inhibit lung metastasis in animal models, showcasing their potential as anti-metastatic agents.
- Targeting Specific Pathways : The compound may also affect signaling pathways involved in cell growth and survival, such as the EGFR pathway.
Case Studies
-
Study on MDA-MB-231 Cells :
- A study evaluated the effects of Boc-L-proline derivatives on MDA-MB-231 cells, revealing an IC50 value of approximately 0.126 μM. The treatment resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
-
Toxicity Assessment :
- In vivo studies conducted on healthy mice demonstrated that high doses (40 mg/kg) of the compound did not result in significant adverse effects over a three-day treatment period, indicating a favorable safety profile.
Data Table: Biological Activity Overview
Compound | Cell Line | IC50 (μM) | Mechanism | Notes |
---|---|---|---|---|
This compound | MDA-MB-231 | 0.126 | Induces apoptosis | Lower toxicity in normal cells |
Other Proline Derivative | MCF-7 | 0.87 | G2/M phase arrest | Higher selectivity index |
Control (5-Fluorouracil) | MDA-MB-231 | 11.73 | Cytotoxicity | Standard treatment |
Properties
IUPAC Name |
tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVRHJIGNMLCHG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350867 | |
Record name | tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115186-37-3 | |
Record name | 1,1-Dimethylethyl (2S)-2-[(methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115186-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-L-proline Nâ?²-methoxy-Nâ?²-methylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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